(endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate
Description
“(endo,endo)-Disodium 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate” is a sodium salt derived from the hydrolysis of poly(7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid), a polymer synthesized via ring-opening metathesis polymerization (ROMP). The parent monomer, dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, is prepared via Diels-Alder reaction of furan with maleic anhydride followed by Fischer esterification with methanol . Hydrolysis of the polymerized dimethyl ester using NaOH yields the polyanionic disodium salt, which exhibits unique water solubility and hydrogel-forming capabilities due to its ionic nature . Characterization via FT-IR and GPC confirms structural integrity and molecular weight distribution .
Properties
CAS No. |
6385-60-0 |
|---|---|
Molecular Formula |
C8H8O5 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
(1S,2S,3R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C8H8O5/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12/h1-6H,(H,9,10)(H,11,12)/t3-,4+,5+,6- |
InChI Key |
ROWKCXLLOLDVIO-GUCUJZIJSA-N |
SMILES |
C1=CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Isomeric SMILES |
C1=C[C@H]2[C@H]([C@H]([C@@H]1O2)C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC2C(C(C1O2)C(=O)O)C(=O)O |
Other CAS No. |
6385-60-0 66330-88-9 |
Related CAS |
66330-88-9 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate typically involves the reaction of maleic anhydride with furan in the presence of a base such as sodium hydroxide. The reaction proceeds through a Diels-Alder reaction, forming the bicyclic structure. The product is then neutralized with sodium hydroxide to yield the disodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sodium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce various alcohols or hydrocarbons .
Scientific Research Applications
(endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to various receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Dimethyl 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Diisoamyl (1R,4S)-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
- Structure : Branched isoamyl ester groups.
- Molecular Weight : 296.36 g/mol.
- Melting Point : 76–78°C (lower than dimethyl ester due to reduced intermolecular interactions) .
- Solubility : Organic solvents (e.g., chloroform, toluene).
- Key Feature : Exhibits head-to-tail crystal packing templated by electrostatic interactions between ester oxygens and the electron-deficient bridgehead proton .
Poly[(−)-endo,exo-bis(6-nitrospirochromene)hexyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate]
(endo,endo)-Disodium Salt
- Structure : Ionic carboxylate groups with sodium counterions.
- Molecular Weight: 242.13 g/mol (monomeric unit).
- Solubility : High water solubility, forms hydrogels in aqueous media .
- Key Feature : Used in stimuli-responsive materials and biomedical applications due to its polyelectrolyte nature .
Research Findings and Data Tables
Table 1. Comparative Properties of 7-Oxabicyclo[2.2.1]hept-5-ene Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Applications |
|---|---|---|---|---|---|
| (endo,endo)-Disodium salt | C₈H₈Na₂O₅ | 242.13 | N/A | Water | Hydrogels, ionic polymers |
| Dimethyl ester | C₁₀H₁₂O₅ | 212.20 | 120 | THF, DCM | ROMP monomers |
| Diisoamyl ester | C₁₆H₂₄O₅ | 296.36 | 76–78 | Organic solvents | Crystallography, DA reactions |
| Nitrobenzyl polymer (PBHND) | (C₂₄H₂₃NO₆)ₙ | ~1,000–10,000 | N/A | DCM, toluene | OTFTs, photolithography |
Table 2. Key Structural Parameters from X-Ray Diffraction (Diisoamyl Ester)
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell (Å, °) | a = 15.5647, b = 12.8969, c = 9.0873, β = 99.392 |
| Bond Lengths (C=O) | 1.198–1.214 Å |
| Key Interaction | Electrostatic O···H (2.54 Å) between ester and bridgehead proton |
Biological Activity
(endo,endo)-Disodium 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is derived from the 7-oxabicyclo[2.2.1]hept-5-ene framework and exhibits interesting properties that may be leveraged in pharmaceutical applications.
The molecular formula of this compound is , with a molecular weight of approximately 228.11 g/mol. The compound features two carboxylate groups that contribute to its solubility and reactivity in biological systems .
Antiviral Properties
One notable application of the 7-oxabicyclo[2.2.1]hept-5-ene derivatives is their role as intermediates in the synthesis of antiviral agents, particularly against HIV. The endo form of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has been identified as a precursor for Cyclophellitol, which exhibits anti-HIV activity . This suggests that this compound may also possess similar antiviral characteristics.
Antitumor Activity
In related studies, compounds derived from bicyclic frameworks have been evaluated for their antitumor activity. For instance, certain derivatives demonstrated potent inhibitory effects on tumor cell lines when tested using the sulforhodamine B assay (SRB). While specific data on this compound are not yet established, its structural analogs suggest potential effectiveness in cancer treatment .
Synthesis and Characterization
A study focused on synthesizing various derivatives of the 7-oxanorbornene diesters highlighted the importance of structural modifications to enhance biological activity. The synthesis involved reacting exo-7-oxabicyclo[2.2.1]hept-5-ene with alcohols under catalytic conditions, leading to compounds that could be further evaluated for biological activity .
Pharmacokinetics
Pharmacokinetic studies on similar compounds reveal that their distribution and elimination profiles can significantly impact their therapeutic effectiveness. For instance, compounds with favorable pharmacokinetic properties showed enhanced tissue distribution and lower elimination rates from the central compartment, indicating potential for prolonged action in vivo .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (endo,endo)-disodium 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, and how is stereochemical purity ensured?
- Methodology : The compound is typically synthesized via transesterification or nucleophilic substitution of its ester precursors. For example, dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate undergoes selective substitution with sodium t-butoxide (NaOtBu), where the exo-position ester is preferentially replaced due to steric accessibility (yielding an 81:19 exo:endo ratio) . Stereochemical control is achieved through reaction conditions (e.g., solvent polarity, temperature) and confirmed via -NMR, where exo/endo methyl ester groups show distinct chemical shifts (e.g., 3.73 ppm for exo vs. 3.66 ppm for endo in related analogs) .
Q. How is the structural characterization of this compound performed, and what analytical techniques resolve ambiguities in stereoisomerism?
- Methodology : Key techniques include:
- NMR Spectroscopy : - and -NMR identify chemical shifts associated with the endo,endo configuration, particularly the bridging oxygen and ester groups .
- X-ray Crystallography : Resolves absolute stereochemistry, as seen in structurally related 7-oxanorbornene diesters .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., electrostatic forces between the bridging oxygen and ester groups) to validate packing arrangements .
Q. What are the primary challenges in maintaining the stability of this compound under experimental conditions?
- Methodology : Stability is influenced by pH and humidity. Sodium carboxylates are hygroscopic, requiring storage in anhydrous environments. Degradation pathways (e.g., hydrolysis of the bicyclic framework) are monitored via HPLC or FTIR, with adjustments made to buffer systems (e.g., phosphate buffers at pH 7–8) to minimize decomposition .
Advanced Research Questions
Q. How does the endo,endo configuration influence the compound’s reactivity in transition-metal-catalyzed polymerizations?
- Methodology : The stereochemistry affects polymer backbone rigidity and monomer incorporation. For example, Grubbs initiators polymerize endo,endo norbornene derivatives into polymers with controlled molecular weights (e.g., ), as confirmed by GPC. Kinetic studies using -NMR track monomer consumption rates, revealing that endo,endo isomers exhibit slower propagation due to steric hindrance .
Q. What mechanistic insights explain the compound’s role in enhancing charge transport in organic thin-film transistors (OFETs)?
- Methodology : When doped into organic semiconductors (e.g., pentacene), the compound acts as a charge-trapping site. Electrical characterization (e.g., transfer curves, mobility calculations) shows threshold voltage shifts () due to interfacial charge accumulation. Photoreactivity studies using UV irradiation (365 nm) demonstrate reversible doping via photoacid generation, enabling dynamic threshold tuning .
Q. How do mixed-ligand metal complexes incorporating this compound exhibit antimicrobial activity, and what structural features drive efficacy?
- Methodology : Ni(II) and Zn(II) complexes with (endo,endo)-dicarboxylate ligands show MIC values of 8–16 µg/mL against Gram-positive bacteria. Structure-activity relationships (SARs) derived from XRD data reveal that planar macrocyclic ligands enhance membrane penetration, while the bicyclic framework stabilizes metal coordination geometry. ROS assays confirm oxidative stress as a primary bactericidal mechanism .
Q. What computational approaches are used to predict the compound’s interactions in supramolecular assemblies?
- Methodology : DFT calculations (e.g., B3LYP/6-31G*) model electrostatic potentials, identifying electron-deficient regions near the bridging oxygen. Molecular dynamics simulations (AMBER force field) predict head-to-tail packing in crystals, validated by experimental Hirshfeld data showing 12–15% contribution from O···H interactions .
Data Contradictions and Resolution
Q. Discrepancies in reported exo/endo selectivity during transesterification: How are these resolved?
- Analysis : Studies using NaOtBu report 81:19 exo:endo selectivity , while others using bulkier bases (e.g., KOtBu) show reversed ratios. Resolution involves mechanistic studies (e.g., -labeling) confirming that smaller cations (Na) favor exo-site nucleophilic attack due to reduced steric hindrance. Kinetic isotope effects (KIEs) further differentiate between associative and dissociative pathways .
Q. Conflicting cytotoxicity data in metal complexes: What factors contribute to variability?
- Analysis : IC values for Zn(II) complexes range from 20–50 µM across studies. Variability arises from ligand stoichiometry (e.g., 1:1 vs. 1:2 metal:ligand ratios) and solvent effects (DMSO vs. aqueous buffers). Standardization using MTT assays under hypoxia-mimicking conditions (5% O) reduces discrepancies by controlling ROS-mediated toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
